molecular formula C8H5BrCl2O3 B3038324 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid CAS No. 860218-76-4

2-(4-Bromo-2,5-dichlorophenoxy)acetic acid

Cat. No.: B3038324
CAS No.: 860218-76-4
M. Wt: 299.93 g/mol
InChI Key: JEDOQQXNCCOEFA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dichlorophenoxy)acetic acid is an organic compound with the molecular formula C8H5BrCl2O3. It is a derivative of phenoxyacetic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring.

Preparation Methods

The synthesis of 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dichlorophenol and chloroacetic acid.

    Reaction Conditions: The phenol is first treated with a base, such as sodium hydroxide, to form the phenoxide ion.

    Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-(4-Bromo-2,5-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions but can include various substituted phenoxyacetic acids.

Scientific Research Applications

2-(4-Bromo-2,5-dichlorophenoxy)acetic acid has several applications in scientific research:

    Plant Growth Regulation: It is used to study the effects of synthetic auxins on plant growth and development.

    Herbicidal Effects: The compound is investigated for its potential as a herbicide, particularly in controlling broadleaf weeds.

    Biological Studies: Researchers use it to explore its interactions with various biological systems and its potential therapeutic applications.

    Industrial Applications: It is also used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants. This uncontrolled growth ultimately results in the death of the plant, making it effective as a herbicide . The compound interacts with auxin receptors and disrupts normal cellular processes, leading to the observed effects .

Comparison with Similar Compounds

2-(4-Bromo-2,5-dichlorophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives:

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar mechanism of action but different toxicity profile.

    Mecoprop: A phenoxy herbicide with an additional methyl group, leading to different biological activity.

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromo-2,5-dichlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDOQQXNCCOEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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